molecular formula C8H18ClNO B6195630 (1-amino-2-methylcyclohexyl)methanol hydrochloride CAS No. 2680543-02-4

(1-amino-2-methylcyclohexyl)methanol hydrochloride

Cat. No.: B6195630
CAS No.: 2680543-02-4
M. Wt: 179.7
InChI Key:
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Description

(1-amino-2-methylcyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-2-methylcyclohexyl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 2-methylcyclohexanone using an amine source such as ammonia or a primary amine, followed by reduction with a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-amino-2-methylcyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

(1-amino-2-methylcyclohexyl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-amino-2-methylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-amino-2-methylcyclohexyl)methanol
  • 2-methylcyclohexanone
  • 2-methylcyclohexanol

Uniqueness

(1-amino-2-methylcyclohexyl)methanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring, which allows for diverse chemical reactivity and potential applications in various fields. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

CAS No.

2680543-02-4

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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